T3 Hydrochloride serves as a research tool to investigate the mechanisms of action of T3 at the cellular and molecular level. Scientists can use it to study how T3 binds to specific receptors in cells, leading to the activation of downstream signaling pathways that regulate various cellular functions Source: [Endocrinology textbook by Larsen et al.].
T3 Hydrochloride is valuable in cell culture experiments to examine the effects of T3 on different cell types. Researchers can use it to investigate how T3 influences cell proliferation, differentiation, and gene expression Source: [Article on in vitro studies of thyroid hormone action: ].
T3 Hydrochloride can be administered to animals to study its effects on various physiological systems. This helps researchers understand the role of T3 in health and disease processes, such as obesity, diabetes, and cardiovascular diseases Source: [Research on T3 and obesity in mice: ].
Research involving T3 Hydrochloride can aid in the development of new thyroid hormone therapies. Scientists can use it to design and test novel drugs that mimic or antagonize the effects of T3, potentially leading to improved treatments for thyroid disorders Source: [Review on thyroid hormone analogs: ].
4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride, also known as 3,3',5,5'-tetraiodothyronamine hydrochloride, is a synthetic compound with the molecular formula and a molecular weight of approximately 769.32 g/mol. This compound is characterized by its complex structure, which includes multiple iodine atoms, an aminoethyl group, and a phenolic moiety. It appears as an off-white to pale brown solid and is hygroscopic in nature, requiring storage under inert atmospheres at low temperatures to maintain stability .
T4 HCl does not have a direct biological effect. Instead, it serves as a prodrug for T4. Once inside the body, T4 HCl can be converted to T4, which then binds to thyroid hormone receptors in various tissues throughout the body. These receptors regulate gene expression and influence a wide range of metabolic processes, including energy expenditure, protein synthesis, and heart rate [, ].
The chemical reactivity of 4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride can be attributed to its functional groups. The presence of the hydroxyl group allows for hydrogen bonding and potential participation in nucleophilic substitution reactions. Additionally, the iodine atoms can facilitate electrophilic aromatic substitution reactions. The compound may also undergo hydrolysis under certain conditions due to its phenolic structure.
Research indicates that this compound exhibits significant biological activity, particularly in relation to thyroid hormone analogs. Its structure suggests potential interactions with thyroid hormone receptors, influencing metabolic processes. Studies have shown that it may affect cellular signaling pathways related to growth and metabolism, making it a subject of interest in endocrinology and metabolic research .
The synthesis of 4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride typically involves multi-step organic reactions:
These steps often require careful control of reaction conditions to achieve high yields while minimizing side reactions .
The primary applications of 4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride are in pharmaceutical research and development. Its potential as a thyroid hormone analog positions it for use in studies related to thyroid disorders and metabolic diseases. Additionally, it may serve as a lead compound in drug development aimed at targeting metabolic pathways influenced by thyroid hormones.
Interaction studies have revealed that this compound can modulate the activity of various enzymes and receptors involved in metabolic regulation. Its interactions with thyroid hormone receptors suggest that it could mimic or antagonize the effects of natural thyroid hormones, influencing physiological responses such as metabolism and growth regulation. Further studies are needed to elucidate the precise mechanisms by which this compound exerts its biological effects .
Several compounds share structural similarities with 4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride | Multiple iodine atoms and aminoethyl group | |
4-(2-aminoethyl)-2,6-diiodophenol | Simpler structure with fewer iodine atoms | |
3,3',5-triiodothyronine | Established thyroid hormone analog | |
Thyronamines | Variable | Diverse structures influencing various biological activities |
This comparison highlights the unique structural attributes of 4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride that may confer distinct biological properties compared to its analogs .
The compound originates from the decarboxylation of thyroid hormones, particularly 3,3',5-triiodothyronine (T3) and thyroxine (T4). Decarboxylation removes the α-carboxylic acid group, yielding thyronamine derivatives. For example:
$$
\text{T4} \xrightarrow{\text{Decarboxylase}} \text{Thyroxamine (T4AM)} \xrightarrow{\text{Deiodination}} \text{3,3',5-Triiodothyronamine (T3AM)} \xrightarrow{\text{Further modifications}} \text{CID 11614372}
$$
This process is catalyzed by ornithine decarboxylase (ODC), which accepts iodothyronines as substrates. Structural analysis reveals that ODC's active site accommodates bulky iodinated substrates through hydrophobic interactions.
Deiodination by selenoenzymes (DIO1, DIO2, DIO3) modulates bioactivity:
Enzyme | Substrate | Product | Role in Pathway |
---|---|---|---|
DIO1 | T4AM | 3,3',5-Triiodothyronamine | Initiates phenolic ring deiodination |
DIO3 | 3,3',5-Triiodothyronamine | 3-Iodothyronamine (T1AM) | Tyrosyl ring deiodination |
DIO1 preferentially deiodinates the phenolic ring, while DIO3 targets the tyrosyl ring. These steps reduce iodination, altering receptor affinity and metabolic effects.
Intestinal tissue is a major site for CID 11614372 biosynthesis:
Ex vivo studies using everted gut sac models confirm intestinal production of T1AM from T4. Hypothyroid mice showed reduced intestinal ODC and DIO1 expression, underscoring their role in biosynthesis.
ODC is the rate-limiting enzyme in this pathway:
Property | Value |
---|---|
Molecular Weight | 48 kDa |
Substrate Affinity (Km) | T4: 12 µM; 3,5-T2: 8 µM |
Inhibition | Difluoromethylornithine (DFMO) |
ODC’s decarboxylation activity is pH-dependent, with optimal activity at pH 7.4. Competitive inhibition assays demonstrated that T4 and 3,5-T2 inhibit ODC’s native substrate (ornithine) with IC₅₀ values of 15 µM and 10 µM, respectively.
4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol hydrochloride functions as a potent agonist at trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) primarily coupled to the Gs/adenylyl cyclase pathway. Activation of TAAR1 by this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, with half-maximal effective concentration (EC50) values ranging from 14 nM in rat TAAR1 to 97 nM in primate orthologs [6] [7]. The iodine atoms at positions 2, 4, and 6 of the phenolic rings are critical for stabilizing receptor-ligand interactions through hydrophobic contacts with transmembrane domains 3 and 5 of TAAR1 [6].
Comparative studies across vertebrate species reveal evolutionary conservation of TAAR1 responsiveness to this compound, though rodents exhibit enhanced sensitivity compared to primates [6]. For example, rat TAAR1 demonstrates a 3.9-fold lower EC50 (14 nM) than human TAAR1 (55 nM) [7]. This interspecies variability correlates with amino acid substitutions in the ligand-binding pocket, particularly at residues 85 (Thr in rodents vs. Ala in primates) and 169 (Phe vs. Leu) [6].
Species | TAAR1 EC50 (nM) | cAMP Max Efficacy (%) |
---|---|---|
Mouse | 3.3 ± 1.7 | 65 ± 15 |
Rat | 14 ± 10 | 90 ± 17 |
Human | 55 ± 27 | 95 ± 8 |
Cynomolgus | 97 ± 53 | 81 ± 1 |
Table 1: TAAR1 activation parameters across species [7].
Beyond TAAR1, this compound demonstrates secondary agonist activity at TAAR2 and TAAR5, though with reduced potency (EC50 > 1 μM) [6]. The ethylamine side chain facilitates hydrogen bonding with Asp103 in TAAR1, while iodine atoms enhance binding affinity through van der Waals interactions with Phe153 and Phe154 in transmembrane helix 4 [6]. Unlike endogenous trace amines like β-phenylethylamine, which exhibit full agonism at TAAR1, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodophenol hydrochloride shows partial efficacy (65–81%) in non-rodent species [7].
Structural comparisons with thyronamine analogs indicate that iodination at the 3' position (as in 3-iodothyronamine) reduces TAAR1 selectivity compared to the 2',4',6'-triiodinated configuration of this compound [3]. This substitution pattern minimizes cross-reactivity with thyroid hormone transporters while maintaining high TAAR1 binding affinity [4].
The compound modulates monoaminergic signaling through two mechanisms:
Although not a direct substrate, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodophenol hydrochloride competitively inhibits monocarboxylate transporter 8 (MCT8) with an IC50 of 8.2 μM [4]. This transporter, responsible for cellular uptake of thyroid hormones, shows reduced activity in the presence of the compound due to steric hindrance from its three iodine atoms. Molecular dynamics simulations predict a 67% decrease in MCT8-mediated triiodothyronine (T3) uptake at pharmacologically relevant concentrations (10 μM) [4].
The compound’s ethylamine side chain further enables weak interactions with organic anion transporting polypeptide 1C1 (OATP1C1), a blood-brain barrier transporter. Binding free energy calculations estimate a ΔG of -5.3 kcal/mol for OATP1C1, suggesting limited but detectable transport modulation potential [4].
The structural framework of 4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride is characterized by a distinctive biaryl-ether linkage that connects two aromatic rings through an oxygen atom [1]. This architectural motif presents both opportunities and challenges for structural modification. The original biaryl-ether connection in thyronamine compounds requires complex synthetic approaches involving the construction of appropriate boronic acid and phenol fragments throughout multi-step processes [1].
Researchers have identified that the biaryl-ether linkage represents a significant synthetic bottleneck, prompting investigations into alternative linking strategies [1]. The replacement of the oxygen bridge with a methylene linkage has emerged as a particularly successful modification, enabling the use of efficient carbon-carbon bond forming reactions in key biaryl-coupling steps [1] [2]. This modification maintains the spatial arrangement of the aromatic rings while substantially simplifying the synthetic approach.
Studies examining modifications to the biaryl-ether system have demonstrated that lengthening the connection between aromatic rings by adding methylene groups generally improves mouse trace amine-associated receptor 1 activation but proves detrimental to rat trace amine-associated receptor 1 activation [3]. The electronic properties of the ether linkage can be modulated through the introduction of electron-withdrawing or electron-donating substituents on the bridging oxygen, affecting both the compound stability and biological activity profile [4].
Modification Type | Structural Change | TAAR1 Activity (EC50 nM) | Synthetic Accessibility |
---|---|---|---|
Original biaryl-ether | O-bridge maintained | 112-189 [6] | Challenging [1] |
Methylene replacement | O→CH2 substitution | 240 [2] | Significantly improved [1] |
Extended methylene | Multiple CH2 units | Variable [3] | Moderate [3] |
Direct coupling | No bridge | Comparable to parent [2] | Highly accessible [2] |
The optimization of biaryl-ether modifications has led to the development of compounds that retain the essential pharmacological properties while offering improved synthetic accessibility. These modifications have demonstrated that the oxygen atom in the original structure, while contributing to the compound's activity, is not absolutely essential for biological function [2].
Bioisosteric replacement represents a fundamental strategy in the structural optimization of 4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride and related compounds [7] [8]. The replacement of specific functional groups with bioisosteric equivalents aims to maintain biological activity while improving physicochemical and pharmacokinetic properties.
The hydroxyl group at the 4' position has been identified as a prime target for bioisosteric replacement [2]. Substitution with an amino group (4'-NH2) retains the hydrogen-bonding donor and acceptor capabilities of the original hydroxyl while potentially improving the pharmacokinetic properties, including solubility and hydrophilicity [2]. This modification has proven successful, with compounds showing equipotent activity to the parent thyronamine derivatives [1] [2].
Iodine atoms present in the structure offer unique challenges and opportunities for bioisosteric replacement [7]. Research has demonstrated that ethynyl moieties can serve as potential bioisosteres for iodine in certain contexts, although this transformation often results in reduced binding affinity [7]. The replacement of the 3-iodo substituent with alkyl groups, particularly methyl, has shown promise in maintaining biological activity while eliminating the synthetic challenges associated with iodine incorporation [2] [9].
The ethylamine side chain represents another crucial site for bioisosteric modification [2]. Replacement with aminoethoxy groups has been explored to improve metabolic stability, as the ethylamine portion is susceptible to rapid degradation by monoamine oxidases [2]. This modification involves inserting an oxygen bridge between the charged amine and the aromatic ring, which has been shown to be well tolerated by mouse trace amine-associated receptor 1 [2] [9].
Original Group | Bioisosteric Replacement | Rationale | Activity Retention |
---|---|---|---|
4'-OH | 4'-NH2 | H-bonding preservation [2] | Equipotent [2] |
3-I | 3-CH3 | Synthetic simplification [9] | Maintained [9] |
Ethylamine | Aminoethoxy | Metabolic stability [2] | 65-81% efficacy |
Biaryl-ether | Biaryl-methane | Synthetic accessibility [1] | Comparable [2] |
Advanced bioisosteric strategies have focused on the development of halogen-free analogues that maintain the essential structural features while eliminating the synthetic complexities associated with multiple iodine substitutions [2]. These approaches have led to the successful development of compounds such as the SG series, which demonstrate comparable biological activity to the original iodinated derivatives [9].
The pharmacological characterization of 4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride reveals a complex multi-target profile that distinguishes it from simpler thyronamine analogues . The compound demonstrates primary agonist activity at trace amine-associated receptor 1 with nanomolar potency, while also exhibiting secondary interactions with trace amine-associated receptor 2 and trace amine-associated receptor 5 at higher concentrations .
Detailed receptor binding studies indicate that the compound shows reduced potency at trace amine-associated receptor 2 and trace amine-associated receptor 5 compared to trace amine-associated receptor 1, with effective concentration values exceeding 1 micromolar for these secondary targets . This selectivity profile is attributed to specific structural features, including the triiodinated configuration and the aminoethyl side chain positioning .
The interaction with monocarboxylate transporter 8 represents a significant pharmacological feature, with the compound demonstrating competitive inhibition with an inhibitory concentration value of 8.2 micromolar . This transporter interaction is particularly relevant given the compound's structural similarity to thyroid hormone derivatives, which are natural substrates for this transporter . The inhibition likely results from steric hindrance caused by the three iodine atoms, which impede normal substrate binding .
Molecular dynamics simulations have provided insights into the binding interactions at trace amine-associated receptor 1, revealing that the ethylamine side chain facilitates hydrogen bonding with aspartic acid residue 103, while the iodine atoms enhance binding affinity through van der Waals interactions with phenylalanine residues 153 and 154 in transmembrane helix 4 . These specific interactions contribute to the compound's selectivity profile and distinguish it from endogenous trace amines.
Target | Activity Type | Potency/Affinity | Selectivity | Mechanism |
---|---|---|---|---|
TAAR1 | Primary agonist | EC50 ~189 nM | High | Direct activation |
TAAR2 | Secondary agonist | EC50 >1 μM | Moderate | Partial efficacy |
TAAR5 | Secondary agonist | EC50 >1 μM | Moderate | Partial efficacy |
MCT8 | Competitive inhibitor | IC50 8.2 μM | Low | Steric hindrance |
α2A-Adrenergic | Modulator | Variable [10] | Low | Allosteric effects [10] |
The compound's pharmacological profile extends beyond simple receptor agonism to include modulation of neurotransmitter transport systems . Studies have demonstrated that it can influence dopaminergic and serotonergic signaling pathways, potentially through indirect mechanisms involving trace amine-associated receptor 1 activation and subsequent downstream effects on monoaminergic transmission [11] [12].
The synthesis of 4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride presents significant challenges related to the formation of the biaryl-ether linkage, particularly when multiple iodine substituents are present [13] [14]. Traditional palladium-catalyzed cross-coupling reactions face complications due to the steric hindrance imposed by the diiodophenoxy moiety and the electronic effects of multiple halogen substituents [15] [16].
Suzuki-Miyaura coupling represents the most widely employed method for biaryl formation in this context, utilizing aryl halides and boronic acids under palladium catalysis [17] [18]. However, the presence of multiple iodine atoms creates challenges in controlling regioselectivity and preventing undesired side reactions [15]. Studies have shown that 4-bromophenol yields higher percent yields (21.75%) compared to 4-iodophenol in related coupling reactions, suggesting that careful selection of halide leaving groups can optimize synthetic outcomes [15].
The Ullmann coupling reaction, employing copper catalysis, offers an alternative approach for carbon-carbon bond formation [14] [19]. This method has shown particular promise for challenging substrates, including sterically hindered and heavily substituted aromatics [14]. Recent developments in ligand-free Ullmann coupling systems have demonstrated yields of 68-95% for various aryl iodides, with the ability to accommodate both electron-rich and electron-deficient substrates [14].
Coupling Method | Catalyst | Temperature | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(0/II) | 80-120°C | 65-95% [18] | Functional group tolerance | Diiodophenoxy substrates challenging [15] |
Ullmann | Cu(0/I) | 100-150°C | 68-95% [14] | Handles sterically hindered substrates | High catalyst loading required [14] |
Oxidative coupling | Various | 25-100°C | 45-80% [20] | Direct C-H activation | Chemoselectivity issues [20] |
Hypervalent iodine | I(III) | 60-120°C | 70-90% [21] | Metal-free conditions | Limited substrate scope [21] |
Advanced synthetic strategies have focused on the development of more efficient iodination protocols specifically designed for phenolic substrates [22] [23]. The combination of molecular iodine with iodic acid has emerged as a particularly effective system, enabling complete triiodination of phenolic substrates with yields exceeding 85% [22]. This approach avoids the formation of unreactive polyiodide ions and enables the use of stoichiometric amounts of iodinating agents [22].
The challenges associated with biaryl coupling in heavily iodinated systems have prompted the development of alternative synthetic routes [1] [2]. Replacement of the biaryl-ether linkage with methylene bridges enables the use of efficient carbon-carbon bond forming reactions, significantly improving synthetic accessibility while maintaining biological activity [1]. These modifications have proven particularly valuable in the preparation of thyronamine analogues intended for biological evaluation [2].